3,5-Dimethylbenzenesulfonamide
Description
3,5-Dimethylbenzenesulfonamide is a sulfonamide derivative characterized by methyl substituents at the 3- and 5-positions of the benzene ring. This structural motif confers unique physicochemical properties, including enhanced metabolic stability compared to amide analogs. For instance, 35DBTSA12, a sulfonamide derivative of 3,5-dimethylbenzene, demonstrated an IC50 of 1.16 µM in inhibiting system Xc- transport, a key pathway in microglial activation . The compound’s stability arises from the sulfonamide group’ resistance to hydrolysis under physiological conditions, unlike amide analogs like 35DBTA3, which are prone to bond cleavage .
Synthetic routes to related derivatives often involve electrophilic substitution or functional group interconversion. For example, 1-(chloromethyl)-3,5-dimethylbenzene, a precursor in sulfonamide synthesis, can be obtained via thionyl chloride-mediated reactions with yields up to 71% under optimized conditions . Such methodologies highlight the compound’s accessibility for further pharmacological exploration.
Properties
IUPAC Name |
3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPHYVPAIXLWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509089 | |
| Record name | 3,5-Dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65625-49-2 | |
| Record name | 3,5-Dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylbenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylbenzenesulfonamide can be synthesized through several methods. One common approach involves the sulfonation of 3,5-dimethylbenzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for the reduction of the sulfonamide group.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.
Major Products Formed
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 3,5-Dimethylbenzylamine.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Sulfonamides
Monosubstituted Derivatives
Monosubstituted benzenesulfonamides exhibit activity highly dependent on substituent position. For BRD4 inhibition, 4-methylbenzenesulfonamide (DDT59) demonstrated potent activity, whereas the 3-methyl analog (DDT58) showed reduced efficacy. This trend underscores the importance of para-substitution in enhancing binding interactions with target proteins . In contrast, 3,5-Dimethylbenzenesulfonamide (DDT60) displayed even lower BRD4 inhibitory activity, suggesting that meta-substitution disrupts optimal electronic or steric interactions .
Disubstituted Derivatives
Disubstitution patterns significantly modulate bioactivity. The 3,4-dimethyl derivative (DDT61) exhibited marginally better BRD4 inhibition than the 3,5-dimethyl analog (DDT60), though both were less active than monosubstituted counterparts . Similarly, in system Xc- inhibition, 3,5-diiodo-1,2-dimethylbenzene (3,5-DIT) outperformed 3,5-dibromo-1,2-dimethylbenzene (3,5-DBT) by an order of magnitude, highlighting the role of halogen electronegativity in enhancing potency .
Influence of Electron-Donating and Withdrawing Groups
Electron-donating groups (e.g., methoxy) at the para position (DDT69) improved BRD4 inhibition, whereas electron-withdrawing groups (e.g., nitro, halogens) reduced activity. For example, 4-methoxybenzenesulfonamide (DDT69) achieved the highest inhibitory rate in its series, while nitro-substituted derivatives (DDT80–83) showed weak effects . However, ortho- and para-chlorinated benzenesulfonamides (DDT87, DDT89) retained potency, likely due to favorable halogen bonding .
Steric Effects and Substituent Size
Bulky substituents diminish activity. Replacing the 4-methyl group in DDT59 with larger groups (e.g., isopropyl in DDT62) reduced BRD4 inhibition by >50% . Similarly, inserting a methylene spacer between the benzene and sulfonamide groups (DDT76–78) abolished activity, emphasizing the need for direct conjugation to maintain target engagement .
Binding Affinity and Molecular Interactions
Molecular dynamics studies of 4-amino-N-(3,5-dimethylphenyl)-3-fluorobenzenesulfonamide (sulfaE) revealed that 3,5-dimethyl substitution alters binding energetics with triose phosphate isomerase (TPI). The methyl groups likely induce steric clashes or perturb electrostatic interactions, reducing affinity compared to smaller substituents .
Table 1. Comparative Bioactivity of Selected Sulfonamides
Biological Activity
3,5-Dimethylbenzenesulfonamide is an organic compound with significant biological activity, particularly noted for its antimicrobial and anti-inflammatory properties. This article explores its mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a sulfonamide group attached to a dimethyl-substituted benzene ring. Its chemical formula is . The specific positioning of the methyl groups at the 3 and 5 positions of the benzene ring influences its solubility and biological activity.
Target Enzymes:
The primary mechanism of action involves the inhibition of enzymes critical for folic acid synthesis, notably dihydropteroate synthetase. This inhibition occurs through competitive antagonism with p-aminobenzoic acid (PABA), leading to bacteriostatic effects that prevent bacterial growth and replication .
Biochemical Pathways:
The disruption of folic acid synthesis impedes DNA production in bacteria, ultimately causing cell death. Additionally, this compound has been shown to influence several cellular processes, including gene expression and metabolic pathways .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that it effectively inhibits a range of bacterial strains by targeting their folic acid synthesis pathways. Its structure allows it to bind to key amino acids in enzyme active sites, enhancing its efficacy against resistant bacterial strains .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound demonstrates anti-inflammatory activity. Studies have shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth through folic acid synthesis disruption. | |
| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic applications in inflammatory diseases. | |
| Cellular Effects | Influences gene expression and metabolic pathways in various cell types. |
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against various Gram-positive and Gram-negative bacteria. The compound's IC50 values were comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .
Molecular Docking Studies
Molecular docking studies have revealed that this compound interacts favorably with enzyme active sites involved in folic acid synthesis. These interactions are crucial for understanding its mechanism and optimizing its structure for improved efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
